4-isopropyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide
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Overview
Description
4-isopropyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antibacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the isopropyl group: This step involves the alkylation of the benzenesulfonamide core using isopropyl halides in the presence of a base.
Attachment of the phenylmorpholino moiety: This can be done through a nucleophilic substitution reaction where the benzenesulfonamide derivative reacts with 2-phenylmorpholine under suitable conditions.
Oxidation to form the oxo group: The final step involves the oxidation of the intermediate compound to introduce the oxo group, typically using oxidizing agents like hydrogen peroxide or other suitable reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to improve yield and efficiency. Continuous flow reactors and other advanced techniques might be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-isopropyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate, or other strong oxidizers.
Reducing agents: Sodium borohydride, lithium aluminum hydride, or other suitable reducing agents.
Bases: Sodium hydroxide, potassium carbonate, or other bases for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce hydroxylated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Potential use in studying enzyme inhibition and protein interactions due to its sulfonamide structure.
Medicine: Exploration of its antibacterial properties and potential use as a drug candidate for treating infections.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-isopropyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is likely related to its ability to inhibit enzymes that are crucial for bacterial growth and survival. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound can inhibit the enzyme, leading to the disruption of folic acid synthesis and ultimately bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: A sulfonamide used to treat bacterial infections and as a part of combination therapy for certain conditions.
Uniqueness
4-isopropyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is unique due to its complex structure, which includes an isopropyl group, a phenylmorpholino moiety, and a benzenesulfonamide core. This combination of functional groups may confer unique properties, such as enhanced binding affinity to target enzymes or improved pharmacokinetic properties, making it a promising candidate for further research and development.
Properties
IUPAC Name |
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-16(2)17-8-10-19(11-9-17)28(25,26)22-14-21(24)23-12-13-27-20(15-23)18-6-4-3-5-7-18/h3-11,16,20,22H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCORAXZDWJAJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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